molecular formula C5H4Br2S B1283080 4-Bromo-2-(bromomethyl)thiophene CAS No. 79757-98-5

4-Bromo-2-(bromomethyl)thiophene

Cat. No. B1283080
CAS RN: 79757-98-5
M. Wt: 255.96 g/mol
InChI Key: NANALAOSHGYIEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)thiophene is a brominated thiophene derivative, a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the field of organic chemistry due to their utility in various chemical syntheses and applications in materials science. Thiophenes are known for their aromaticity and stability, which make them versatile building blocks for the construction of more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives, including those similar to 4-Bromo-2-(bromomethyl)thiophene, has been explored through various methods. One approach involves the use of bromoenynes and o-alkynylbromobenzene derivatives in a one-pot procedure that includes a Pd-catalyzed C-S bond formation followed by heterocyclization . Another method describes the synthesis of thiophene derivatives through the copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide . Additionally, a selective and direct synthesis method for 2-bromo-4-alkylthiophenes has been developed, which involves regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom and four carbon atoms. The presence of bromine substituents on the thiophene ring, as in 4-Bromo-2-(bromomethyl)thiophene, can significantly influence the reactivity and electronic properties of the molecule. The bromine atoms serve as good leaving groups in subsequent chemical reactions, allowing for further functionalization of the thiophene core .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, leveraging the reactivity of the bromine substituents. For instance, the bromine atoms can be displaced in nucleophilic substitution reactions, facilitating the introduction of different functional groups . The brominated thiophenes can also participate in cross-coupling reactions, such as Kumada and Suzuki couplings, to form more complex structures like bithiophenes . Moreover, the presence of bromine can induce cyclization reactions to form fused thiophene systems with interesting properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(bromomethyl)thiophene and related compounds are influenced by their molecular structure. Brominated thiophenes are typically solid at room temperature and may exhibit high melting points due to their aromaticity and the presence of heavy halogen atoms. They are generally soluble in common organic solvents, which is advantageous for their use in various chemical transformations . The electronic properties of thiophenes make them suitable for applications in electronic materials, such as conductive polymers and organic semiconductors .

Scientific Research Applications

Synthesis and Material Science Applications

  • Reactive Annellated Diene : Dyker and Kreher (1988) synthesized a reactive annellated diene by reacting 2,3-bis(bromomethyl)-benzo[b]thiophene with sodium iodide. This method is useful for synthesizing polycyclic compounds (Dyker & Kreher, 1988).

  • Copolymerization : Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate, finding it to be a very reactive monomer (Trumbo, 1992).

  • Photostabilizers for PVC : Balakit et al. (2015) synthesized new thiophene derivatives, including those with bromo-methyl groups, and demonstrated their effectiveness as photostabilizers for poly(vinyl chloride) (Balakit et al., 2015).

Organic Chemistry and Molecular Studies

  • Suzuki Coupling Reaction : Balakit et al. (2017) used 4-bromo-5-methylthiophen-2-ylboronic acid in a Suzuki coupling reaction to synthesize a new thiophene derivative (Balakit et al., 2017).

  • Antithrombotic Molecules : Rizwan et al. (2014) reported the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling reactions, showing potential as antithrombotic and haemolytically active molecules (Rizwan et al., 2014).

  • Electrochemical Applications : Cihaner and Önal (2007) discussed the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) and its application in devices (Cihaner & Önal, 2007).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “4-Bromo-2-(bromomethyl)thiophene”, with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

4-Bromo-2-(bromomethyl)thiophene is a chemical compound that primarily targets the formation of carbon-carbon bonds in organic synthesis . It is often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as metalation-alkylation . This involves the compound undergoing a reaction with various electrophiles to form various 5-alkylated 2-bromo products . It can also undergo coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromo-2-(bromomethyl)thiophene is the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Its use in organic synthesis suggests that it may have significant bioavailability under the right conditions .

Result of Action

The result of the action of 4-Bromo-2-(bromomethyl)thiophene is the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . The compound’s ability to form various 5-alkylated 2-bromo products and allyl phenyl thiophene ether makes it a valuable tool in organic synthesis .

Action Environment

The action of 4-Bromo-2-(bromomethyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often used, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability and readiness of the organoboron reagent used in the reaction can also impact the compound’s action, efficacy, and stability .

properties

IUPAC Name

4-bromo-2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANALAOSHGYIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572254
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79757-98-5
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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